5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, heart, and immune system. DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology.
Mechanism of Action
5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole binds to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and mitochondrial respiration. The binding of 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole to TSPO modulates these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been shown to modulate various biochemical and physiological processes, including inflammation, apoptosis, and mitochondrial respiration. Inflammation is a common feature of various diseases, including neurodegenerative disorders and cancer. 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines and chemokines. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Mitochondrial respiration is a process that is essential for cellular energy production. 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been shown to modulate mitochondrial respiration by regulating the activity of mitochondrial enzymes.
Advantages and Limitations for Lab Experiments
5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has several advantages for lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole also has some limitations, including its limited solubility in aqueous solutions and its instability in acidic conditions.
Future Directions
There are several future directions for the research on 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole, including the development of novel TSPO ligands with improved pharmacological properties, the investigation of the role of TSPO in various diseases, and the development of TSPO-targeted therapies for the treatment of neurodegenerative disorders and cancer. Additionally, the development of imaging techniques for TSPO expression in vivo could provide valuable insights into the pathophysiology of various diseases.
Synthesis Methods
5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the thiol-ene reaction. The most commonly used method for synthesizing 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole is the Hantzsch reaction, which involves the condensation of 2,4-dichlorobenzaldehyde, propylamine, and thiourea in the presence of a reducing agent.
Scientific Research Applications
5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been used as a radioligand for imaging TSPO expression in the brain, which is associated with neuroinflammation. In oncology, 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, 5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
properties
Molecular Formula |
C12H13Cl2N3S |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H13Cl2N3S/c1-2-3-11-15-12(17-16-11)18-7-8-4-5-9(13)6-10(8)14/h4-6H,2-3,7H2,1H3,(H,15,16,17) |
InChI Key |
NODLWPCSGXPZNT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NN1)SCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCC1=NC(=NN1)SCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.